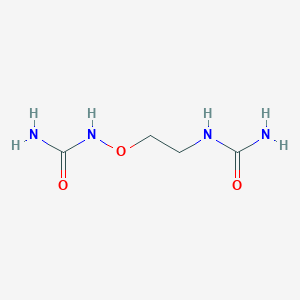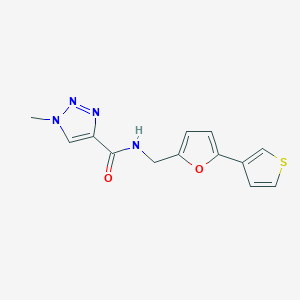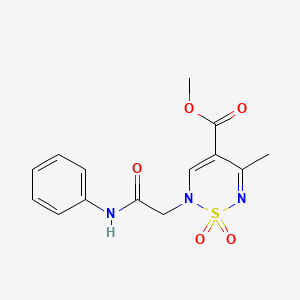
2-(Carbamoylamino)ethoxyurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamoylamino compounds are generally derived from carbamic acid and can have various applications in fields like medicine, chemistry, and biology . They often contain functional groups like amides and carboxylic acids, which can influence their reactivity and potential applications.
Synthesis Analysis
The synthesis of carbamoylamino compounds can involve various methods, including carbamoylation . Carbamoylation is a process where an amine reacts with a carbamoyl chloride to form a carbamate .Molecular Structure Analysis
The molecular structure of carbamoylamino compounds can be complex, with multiple functional groups. These compounds often contain amide and carboxylic acid functional groups, which can affect their solubility, acidity, and ability to form hydrogen bonds .Chemical Reactions Analysis
Carbamoylamino compounds can undergo various chemical reactions. For example, they can participate in enzymatic kinetic resolution, a process that takes advantage of the enantioselectivity or enantiospecificity of an enzyme for one of the enantiomers of a racemic substrate to isolate the desired isomer .Physical And Chemical Properties Analysis
The physical and chemical properties of carbamoylamino compounds are influenced by their molecular structure. The presence of both amide and carboxylic acid functional groups can affect the compound’s solubility, acidity, and ability to form hydrogen bonds, which are important factors in its reactivity and potential applications.Scientific Research Applications
- Application : N-carbamoyl- d - and l -amino acid amidohydrolases ( d - and l -carbamoylases) are model enzymes for this process. They hydrolyze the amide bond of N-carbamoyl-amino acids, yielding optically pure amino acids, ammonia, and CO₂. These enzymes have been widely used in industrial manufacturing processes, especially in the production of optically pure d - or l -amino acids .
- Application : N-carbamoyl-ethoxyurea falls within this category. Understanding its role in prebiotic chemistry sheds light on the origins of life and the formation of essential biomolecules .
Biocatalysis and Enzymatic Kinetic Resolution
Prebiotic Chemistry and N-Carbamoyl Amino Acids
Mechanism of Action
Target of Action
Carbamoylation, a process related to the compound, involves the addition of a carbamoyl moiety to proteins, peptides, or amino acids . This post-translational molecular modification can have various pathophysiological effects .
Mode of Action
Carbamoylation, a related process, results in the addition of a carbamoyl moiety to a functional group, causing changes in the electric charge of proteins . This could potentially alter the function of these proteins, leading to various physiological effects.
Biochemical Pathways
Carbamoylated proteins have been linked to atherosclerosis, lipid metabolism, immune system dysfunction, and renal fibrosis
Result of Action
Carbamoylated proteins have been linked to various diseases such as atherosclerosis, immune system dysfunction, and renal fibrosis
Safety and Hazards
properties
IUPAC Name |
2-(carbamoylamino)ethoxyurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O3/c5-3(9)7-1-2-11-8-4(6)10/h1-2H2,(H3,5,7,9)(H3,6,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULWAJKDISZQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CONC(=O)N)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2518956.png)
![1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2518957.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-3-fluorobenzamide](/img/structure/B2518961.png)




![methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2518970.png)
![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride](/img/structure/B2518971.png)
![(E)-methyl 2-((2-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2518972.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone](/img/structure/B2518973.png)

